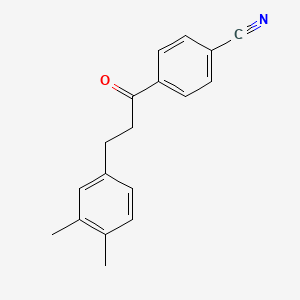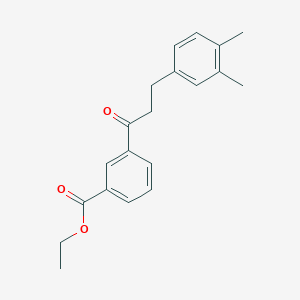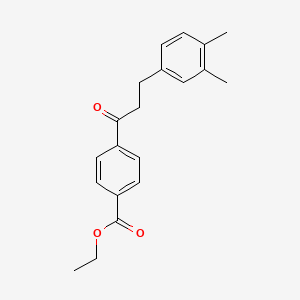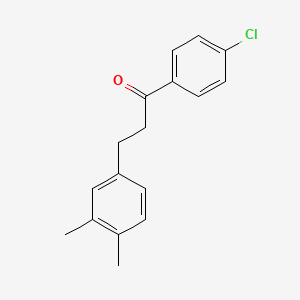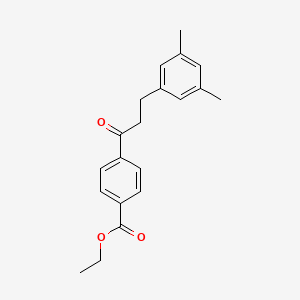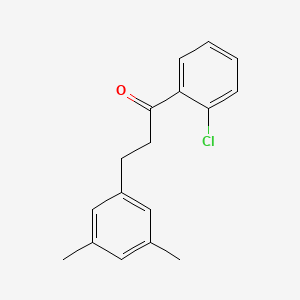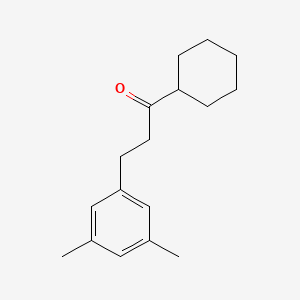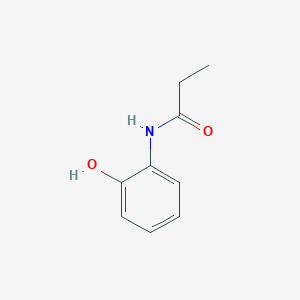
N-(2-hydroxyphenyl)propanamide
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of propanamide derivatives can be determined using spectroscopic methods such as NMR, FT-IR, and mass spectrometry, as well as single-crystal X-ray diffraction . For instance, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was found to belong to the monoclinic system and was characterized by specific lattice parameters . Similarly, the crystal structure of other propanamide derivatives has been elucidated, revealing details such as hydrogen bonding patterns and the three-dimensional supramolecular framework .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. Some of the synthesized compounds have shown promising antibacterial and antifungal activities, suggesting their potential use as therapeutic agents . The crystal structures of these compounds provide insight into their stability and intermolecular interactions, which are crucial for understanding their behavior in biological systems .
Relevant Case Studies
Several case studies within the provided papers highlight the potential applications of propanamide derivatives. For example, the synthesis of a fluorescent ATRP initiator from a propanamide derivative demonstrates its utility in polymer chemistry . The antibacterial and antifungal activities of certain propanamide derivatives indicate their potential as pharmaceutical agents . Additionally, the determination of the absolute configuration of an anilide hydrobromide derivative confirms the stereochemistry of the free base, which is essential for understanding its pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Glucocorticoid Receptor Modulation
N-(2-hydroxyphenyl)propanamide derivatives have been explored for their role in modulating the glucocorticoid receptor. A study by Yang et al. (2010) reported on dimethyl-diphenyl-propanamide derivatives as novel glucocorticoid receptor modulators. These compounds, specifically 4-hydroxyphenyl propanamide derivatives, displayed good agonist activity in GR-mediated transrepression assays and reduced activity in GR-mediated transactivation assays. They showed anti-inflammatory activity comparable to prednisolone with decreased side effects in a rat model (Yang et al., 2010).
Spectrophotometric Analysis in Pharmaceuticals
N-(2-hydroxyphenyl)propanamide compounds are also used in spectrophotometric analysis for pharmaceutical applications. Rangappa et al. (2000) developed a new extractive spectrophotometric method for the determination of Flutamide (chemically known as 2methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) in pure and pharmaceutical formulations (Rangappa et al., 2000).
Melanin-Targeting Theranostic Agents
Research has been conducted on N-(2-hydroxyphenyl)propanamide derivatives as potential theranostic agents for melanoma. Chang et al. (2016) synthesized and characterized novel radioiodinated phenylacetamide derivatives targeting melanin for the diagnosis and treatment of malignant melanoma. These compounds exhibited high binding affinity to melanin and showed promising results in melanotic B16F0 cell line and melanoma-bearing mice (Chang et al., 2016).
Selective Androgen Receptor Modulators
The field of endocrinology has seen applications of N-(2-hydroxyphenyl)propanamide derivatives as selective androgen receptor modulators (SARMs). Wu et al. (2006) examined the pharmacokinetics and metabolism of S-1 (a member of SARMs containing 3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide) in rats. This study provided insights into the ideal pharmacokinetic characteristics of a propanamide in preclinical studies (Wu et al., 2006).
Quantum Chemical Studies
Quantum chemical studies have been conducted on N-(2-hydroxyphenyl)propanamide derivatives. Otuokere and Amaku (2015) performed quantum chemical studies on bicalutamide, a derivative of N-(2-hydroxyphenyl)propanamide, to understand its interaction with androgen receptors (Otuokere & Amaku, 2015).
Cancer Research
In cancer research, compounds like N-(4-hydroxyphenyl)retinamide, a variant of N-(2-hydroxyphenyl)propanamide, have been studied for their potential in inducing apoptosis in cancer cells. Springer and Stewart (1998) investigated N-(4-hydroxyphenyl)retinamide-induced apoptosis in human lymphoblastoid cells, differentiating between apoptosis and necrosis based on DNA fragmentation patterns (Springer & Stewart, 1998).
Wirkmechanismus
Target of Action
N-(2-hydroxyphenyl)propanamide is a compound that belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2
Mode of Action
It is generally expected that the compound interacts with its targets through the carboxylic acid amide functional group . The resulting changes from this interaction are currently unknown and require further investigation.
Biochemical Pathways
It is known that phenylpropanoids, a related class of compounds, are derived from the carbon backbone of amino acids phenylalanine and tyrosine . The phenylpropanoid pathway serves as the starting point for the biosynthesis of a wide range of organic compounds
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-hydroxyphenyl)propanamide is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is recommended to be stored at room temperature .
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPCILFKUBQRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287994 | |
| Record name | N-(2-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)propanamide | |
CAS RN |
6963-37-7 | |
| Record name | NSC53770 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



